2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. This particular compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and is substituted with a methyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, where aromatic o-diamines react with ketones under mild conditions to produce the desired benzodiazepine . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Midazolam: A benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its synthesis and reactivity also offer unique opportunities for the development of novel derivatives with potential therapeutic applications.
Properties
CAS No. |
111536-73-3 |
---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C16H16N2/c1-12-11-16(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-12/h2-10,12,17H,11H2,1H3 |
InChI Key |
ZFYHRUSMZXQQFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NC2=CC=CC=C2N1)C3=CC=CC=C3 |
solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.